7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione
Description
The compound 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione features a quinazoline-2,4-dione core substituted at position 7 with a 3-bromophenyl-1,2,4-oxadiazole moiety and at position 3 with a pentyl chain. The quinazoline-dione scaffold is known for its hydrogen-bonding capabilities, which can enhance interactions with biological targets .
Properties
IUPAC Name |
7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O3/c1-2-3-4-10-26-20(27)16-9-8-14(12-17(16)23-21(26)28)19-24-18(25-29-19)13-6-5-7-15(22)11-13/h5-9,11-12H,2-4,10H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKFQYBUCJUWPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=CC=C4)Br)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Quinazoline Core Formation: The quinazoline core is formed through a condensation reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, depending on its biological activity and mechanism of action.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
a) 5-[2-(3-Bromophenyl)-1,3-Benzoxazol-5-yl]-4-(3-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione ()
- Core Structure : Benzoxazole-triazole-thione hybrid.
- Key Features: Benzoxazole and triazole-thione rings provide distinct electronic profiles compared to quinazoline-dione. The 3-bromophenyl group is retained, but the absence of a pentyl chain reduces lipophilicity (logP ~3.5 estimated).
b) Thieno[2,3-d]Pyrimidine-2,4-Dione Derivatives ()
- Core Structure: Thienopyrimidine-dione fused with oxadiazole.
- Key Features: Sulfur-containing thiophene ring alters electron distribution vs. quinazoline-dione. Biological Activity: Demonstrated antimicrobial activity (30 µg/ml against bacterial strains), suggesting the dione-oxadiazole framework is pharmacologically relevant .
Substituent-Driven Comparisons
a) 3-[3-(3-Bromophenyl)-1,2,4-Oxadiazol-5-yl]Propanoic Acid ()
- Structure : Carboxylic acid derivative of the 3-bromophenyl-oxadiazole motif.
- Key Features: Propanoic acid group increases polarity (logP ~1.8), contrasting with the pentyl chain’s lipophilicity (logP ~5.2 estimated for the target compound). Used as a building block in synthesizing oxadiazole-containing drugs .
b) Imidazo[4,5-b]Pyridine-Oxadiazole Derivatives ()
- Structure : Imidazo[4,5-b]pyridine core with 3-bromophenyl-oxadiazole and methyl/chloro-fluorophenyl groups.
- Key Features :
Data Table: Structural and Functional Comparison
Biological Activity
The compound 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is a complex organic molecule with significant potential in medicinal chemistry due to its diverse structural features. This article delves into its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. The molecular complexity arises from the presence of a bromophenyl moiety, an oxadiazole ring, and a quinazoline dione framework.
Structural Characteristics
The compound's molecular formula is , indicating a rich array of functional groups that contribute to its biological properties. The structure is characterized by:
- Bromophenyl Group : Enhances lipophilicity and may improve membrane permeability.
- Oxadiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Quinazoline Dione Framework : Provides a scaffold for various substitutions that can modulate biological activity.
Biological Activity Overview
The biological activities of this compound have been explored through various studies, highlighting its potential in several therapeutic areas.
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance:
- Mechanism : The oxadiazole moiety has been linked to enhanced antibacterial activity by disrupting bacterial cell wall synthesis.
- Case Study : A study demonstrated that similar compounds showed minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria ranging from 8 to 64 µg/mL.
Anticancer Activity
The anticancer potential of this compound is notable:
- In Vitro Studies : Compounds structurally similar to this compound have shown cytotoxic effects on various cancer cell lines. For example:
- IC50 Values : In studies involving human breast cancer cells (MCF-7), IC50 values were reported around 15 µM.
- Mechanism : The compound may induce apoptosis through the activation of caspase pathways.
Anti-inflammatory Activity
Preliminary investigations suggest anti-inflammatory properties:
- In Vivo Studies : Animal models treated with similar quinazoline derivatives exhibited reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6).
- Potential Applications : This suggests a role in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Comparative Analysis with Related Compounds
A comparative analysis with related compounds reveals unique features:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 7-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-quinazoline | Fluorinated phenyl group | Antimicrobial | Fluorine enhances lipophilicity |
| 3-(2-fluorobenzyl)-7-(3-(trifluoromethyl)phenyl)-quinazoline | Trifluoromethyl group | Anticancer | Increased electron-withdrawing effects |
| 7-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline | Methoxy group | Antimicrobial | Methoxy increases solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
